Product packaging for Intedanib Piperazinyl-N4-oxide(Cat. No.:)

Intedanib Piperazinyl-N4-oxide

Cat. No.: B15352246
M. Wt: 555.6 g/mol
InChI Key: DJIYCLAQJWFFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intedanib Piperazinyl-N4-oxide, identified by CAS number 2734666-06-7, is a significant impurity and metabolite of nintedanib, and serves as a critical analytical standard in pharmaceutical research and development . This compound, with the molecular formula C31H33N5O5 and a molecular weight of 555.64, is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control and assurance of nintedanib drug substances and products, helping to identify, quantify, and control this specific impurity to ensure drug safety and efficacy . Nintedanib itself is a potent, small-molecule tyrosine kinase inhibitor (TKI) approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other chronic fibrosing interstitial lung diseases . It works by competitively inhibiting multiple receptor tyrosine kinases, including platelet-derived growth factor receptors (PDGFR), fibroblast growth factor receptors (FGFR), and vascular endothelial growth factor receptors (VEGFR), thereby blocking the intracellular signaling pathways that drive fibroblast proliferation, myofibroblast activation, and the deposition of extracellular matrix which are central to the fibrotic process . As a specific oxidative metabolite of the parent drug's piperazinyl moiety, this compound is an essential compound for studying the metabolic profile, pharmacokinetics, and stability of nintedanib . Researchers utilize this standard to develop and validate analytical methods, monitor degradation products, and support regulatory submissions for nintedanib-based therapies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N5O5 B15352246 Intedanib Piperazinyl-N4-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N5O5

Molecular Weight

555.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C31H33N5O5/c1-34(27(37)20-35-15-17-36(2,40)18-16-35)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)41-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

DJIYCLAQJWFFPL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CC[N+](CC5)(C)[O-]

Origin of Product

United States

Chemical Synthesis and Derivative Generation Strategies

Synthetic Methodologies for Intedanib Piperazinyl-N4-oxide

The primary approach to obtaining this compound is through the direct oxidation of the parent drug, Intedanib. This process focuses on the selective modification of the piperazine (B1678402) ring, a common structural motif in many pharmaceuticals that is susceptible to metabolic N-oxidation.

Precursor Derivatization Approaches from Intedanib

The synthesis of this compound commences with Intedanib as the starting material. The structure of Intedanib features a terminal N-methylpiperazine group, which is the target for the N-oxidation reaction. The synthesis does not typically require complex precursor derivatization beyond sourcing or synthesizing Intedanib itself. The key challenge lies in the selective oxidation of the tertiary nitrogen atom (N4) of the piperazine ring without affecting other potentially reactive sites within the intricate Intedanib molecule.

Specific N-Oxidation Reaction Pathways for Piperazine Moieties

The conversion of the tertiary amine in the piperazine ring of Intedanib to its corresponding N-oxide is achieved through controlled oxidation. This transformation is a well-established reaction in medicinal chemistry, often utilized to generate metabolites or prodrugs. nih.gov

Common oxidizing agents employed for the N-oxidation of piperazine moieties include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂).

Meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is widely used for the epoxidation of alkenes and the oxidation of amines to N-oxides. organic-chemistry.org Its reactivity and solubility in many organic solvents make it a suitable candidate for the oxidation of Intedanib. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures.

Hydrogen Peroxide (H₂O₂): As a greener and more atom-economical oxidizing agent, hydrogen peroxide is an attractive alternative. Its application may require the use of a catalyst, such as a metal complex or a selenium-based catalyst, to achieve efficient and selective N-oxidation. The reaction conditions, including pH and temperature, are critical to control the extent of oxidation and prevent side reactions.

The N-oxidation of the tertiary amine on the piperazine ring of Intedanib by a peracid like m-CPBA proceeds through a concerted mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peracid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct. This mechanism is generally favored as it proceeds under mild conditions and often with high selectivity for the tertiary amine.

With hydrogen peroxide, the mechanism can be more complex and may involve the formation of more reactive peroxy species, especially in the presence of a catalyst. The selectivity for the desired N-oxide over other potential oxidation products is a key consideration.

Optimization of Reaction Conditions for Research-Scale Production

To ensure efficient and clean conversion to this compound on a research scale, optimization of reaction parameters is crucial.

The choice of solvent and the reaction temperature significantly influence the yield and purity of the N-oxide product.

Temperature: N-oxidation reactions are typically exothermic. Lower temperatures (e.g., 0 °C to room temperature) are often preferred to minimize the formation of byproducts and prevent over-oxidation. Careful temperature control is essential for achieving high selectivity.

Solvent: The solvent must be able to dissolve Intedanib and the oxidizing agent, while remaining inert to the reaction conditions. Chlorinated solvents are common for reactions with m-CPBA. For reactions involving hydrogen peroxide, more polar solvents like alcohols or water mixtures may be employed. The polarity of the solvent can also influence the reaction rate and selectivity.

The following table provides a hypothetical representation of how reaction conditions could be optimized for the synthesis of this compound.

Interactive Data Table: Hypothetical Optimization of Intedanib N-Oxidation

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Hypothetical Purity (%)
m-CPBADichloromethane028592
m-CPBADichloromethane2518088
m-CPBAChloroform038290
Hydrogen PeroxideMethanol2567585
Hydrogen PeroxideMethanol/Water5046578
Reaction Time and Conversion Monitoring

The synthesis of this compound from its parent compound, Intedanib, typically involves the selective oxidation of the tertiary nitrogen atom (N4) of the piperazine ring. This transformation is generally achieved using common oxidizing agents.

The reaction time for the N-oxidation of piperazine-containing compounds can vary significantly, from a few hours to overnight, depending on the reactivity of the substrate and the chosen oxidant. Monitoring the conversion of the starting material to the N-oxide product is crucial for optimizing the reaction and preventing over-oxidation or degradation. Several analytical techniques can be employed for this purpose:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the N-oxide can be observed.

High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative and precise method for monitoring the reaction. It can separate the starting material, the N-oxide product, and any impurities, allowing for the determination of the conversion rate and the purity of the product. A study on the degradation of Nintedanib (B1663095) utilized a UPLC-PDA method for separation of degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection sensitivity and structural information provided by mass spectrometry. LC-MS is particularly useful for confirming the identity of the N-oxide product by its molecular weight and for detecting any minor byproducts. The characterization of Nintedanib metabolites has been successfully performed using ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry. nih.gov

A hypothetical reaction monitoring data set for the synthesis of this compound is presented in Table 1.

Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of this compound

Reaction Time (hours) Starting Material (Intedanib) (%) Product (this compound) (%) Impurities (%)
0 100 0 0
1 75 24 1
2 48 50 2
4 15 82 3
6 5 91 4
8 <1 94 5
12 <1 93 6

Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations

The piperazine N-oxide moiety presents a key site for structural modification to explore the SAR of Intedanib analogues. These investigations aim to understand how changes in this region affect the compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov

Targeted modifications can be introduced to probe the importance of the N-oxide group and the surrounding structural features. Key modifications could include:

Modification of the N-methyl group: Replacing the methyl group on the piperazine nitrogen with other alkyl or functionalized groups can explore steric and electronic effects.

Introduction of substituents on the piperazine ring: Synthesizing analogues with substituents on the carbon atoms of the piperazine ring can probe the conformational requirements for activity.

A representative set of targeted structural modifications is outlined in Table 2.

Table 2: Targeted Structural Modifications of this compound for SAR Studies

Analogue ID Modification Rationale
AN-001 Removal of N-oxide Baseline for activity comparison
AN-002 N-ethyl instead of N-methyl Explore steric bulk tolerance
AN-003 N-cyclopropylmethyl instead of N-methyl Introduce conformational rigidity
AN-004 3-hydroxy-piperazine ring Investigate hydrogen bonding potential
AN-005 3,3-dimethyl-piperazine ring Probe steric hindrance effects

To systematically explore the SAR, focused libraries of analogues can be designed. This involves creating a series of compounds with diverse but systematically varied substituents around the piperazine N-oxide moiety. The design of such libraries for kinase inhibitors often focuses on modulating properties like potency, selectivity, and physicochemical characteristics. nih.govenamine.net

A hypothetical library design for SAR exploration of the piperazine N-oxide region of Intedanib is shown in Table 3. This library would explore variations in the N-substituent (R1) and substitution on the piperazine ring itself (R2).

Table 3: Hypothetical Library Design for SAR Exploration

Library Series R1 (N-substituent) R2 (Ring substituent) Number of Compounds
A -CH3, -C2H5, -CH(CH3)2, -cPr H 4
B -CH3 3-F, 3-OH, 3-CH3 3
C -(CH2)2OH, -(CH2)2OCH3 H 2
D -CH2-Aryl (e.g., benzyl, pyridylmethyl) H 2

Both solid-phase and solution-phase synthesis can be employed for generating libraries of Intedanib analogues.

Solid-Phase Synthesis: This approach involves attaching a key intermediate to a solid support (resin) and then carrying out a series of reactions to build the final molecule. Solid-phase synthesis is particularly advantageous for the rapid generation of large libraries of compounds, as purification is simplified to washing the resin. While direct synthesis of N-oxides on a solid support can be challenging, a common strategy would be to synthesize the tertiary amine analogues on the resin and then perform the N-oxidation after cleavage from the support.

Solution-Phase Synthesis: Traditional solution-phase synthesis offers greater flexibility in terms of reaction conditions and scalability. It is well-suited for the synthesis of a smaller, more focused set of analogues and for the optimization of reaction conditions. For a library of Intedanib analogues, parallel solution-phase synthesis in multi-well plates can be an efficient approach. nih.gov

The choice between these two methods depends on the specific goals of the SAR study, the size of the library to be synthesized, and the availability of suitable starting materials and synthetic routes.

Pre Clinical Pharmacological and Biological Characterization

Molecular and Biochemical Mechanism of Action Studies

Kinase Inhibition Profiling

There is no specific data available in the public domain regarding the kinase inhibition profile of Intedanib Piperazinyl-N4-oxide. The inhibitory activities described in the literature are attributed to the parent compound, nintedanib (B1663095).

Data on the direct inhibition of receptor tyrosine kinases by this compound is not available. The parent compound, nintedanib, is known to potently block vascular endothelial growth factor receptors (VEGFR 1-3), platelet-derived growth factor receptors (PDGFR α and β), and fibroblast growth factor receptors (FGFR 1-3). fda.gov This activity is central to its role in inhibiting angiogenesis and fibrosis. fda.govresearchgate.net

Specific inhibitory activity of this compound against non-receptor tyrosine kinases has not been reported. Nintedanib, the parent drug, has been shown to inhibit members of the Src family of kinases, including Src, Lck, and Lyn, as well as Fms-like tyrosine kinase-3 (Flt-3). fda.govdrugbank.com

There is no published data on the competitive binding analysis of this compound with ATP-binding sites. Nintedanib itself acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the aforementioned tyrosine kinases. drugbank.combiorxiv.org

In Vitro Enzyme Kinetic Characterization (e.g., IC50, Ki Determination)

Detailed in vitro enzyme kinetic data, such as IC50 and Ki values, for this compound are not available in the scientific literature. For the parent compound, nintedanib, extensive in vitro kinase assays have determined its high potency, with IC50 values in the nanomolar range for its primary targets. nih.gov

Table 1: In Vitro Kinase Inhibition of Nintedanib (Parent Compound) No specific data is available for this compound.

Kinase Target IC50 (nM)
VEGFR-1 34
VEGFR-2 13
VEGFR-3 13
PDGFRα 59
PDGFRβ 65
FGFR-1 62
FGFR-2 37
FGFR-3 108
Flt-3 26
Lck 16
Lyn 19

Cellular Signaling Pathway Modulation

Specific studies on how this compound modulates cellular signaling pathways have not been published. The parent compound, nintedanib, has been shown to inhibit key signaling cascades mediated by VEGFR, PDGFR, and FGFR, which are crucial for fibroblast proliferation, migration, and survival. nih.gov It also interferes with downstream signaling pathways involving Src. drugbank.com

Downstream Effector Pathway Analysis (e.g., Phosphorylation Events)

No specific data is available for this compound.

Investigation of Autophosphorylation Inhibition

No specific data is available for this compound.

Cellular and In Vitro Biological Efficacy Investigations

Cell Proliferation and Viability Assays

No specific data is available for this compound.

No specific data is available for this compound.

Angiogenesis-Related Cellular Processes

No specific data is available for this compound.

Endothelial Cell Migration Assays

There is no publicly available data from endothelial cell migration assays, such as scratch wound assays or Boyden chamber assays, that specifically investigate the effects of this compound. Consequently, its potential to either promote or inhibit the directed movement of endothelial cells, a critical process in angiogenesis and tissue repair, is currently unknown.

In Vitro Tube Formation and Sprouting Assays

Similarly, the scientific literature lacks any studies on the impact of this compound in in vitro tube formation and sprouting assays. These assays are fundamental for assessing the pro-angiogenic or anti-angiogenic potential of a compound by observing the ability of endothelial cells to form capillary-like structures. Without such data, the role of this specific metabolite in the regulation of new blood vessel formation remains uncharacterized.

Apoptosis and Programmed Cell Death Induction Mechanisms

The potential of this compound to induce apoptosis or programmed cell death has not been detailed in any accessible research.

Caspase Activation and DNA Fragmentation Analysis

No studies have been published that analyze the activation of caspases or the fragmentation of DNA in response to treatment with this compound. This information is crucial for determining if the compound can trigger the intrinsic or extrinsic apoptotic pathways.

Mitochondrial Membrane Potential Assessment

An assessment of changes in mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis, following exposure to this compound has not been reported.

Immunomodulatory Effects and Pathway Engagement

The immunomodulatory properties of this compound and its engagement with specific signaling pathways are also undocumented in the available literature.

Investigation of IKZF2 Degradation Pathway

There is no information available regarding any investigation into the effects of this compound on the IKZF2 (Helios) degradation pathway. The potential for this metabolite to influence the stability of this key transcription factor involved in T-cell regulation is therefore speculative.

Impact on Regulatory T-Cell (Treg) Functions and Immune Homeostasis

No public data is available on the specific effects of this compound on the function of regulatory T-cells or its broader impact on immune homeostasis.

Analysis of Immune Cell Phenotypes and Functional Responses in Co-culture Models

There is no information in the public domain regarding the analysis of immune cell phenotypes or their functional responses in co-culture models when exposed to this compound.

In Vivo Efficacy Studies in Pre-clinical Animal Models

Selection and Justification of Relevant Animal Models

Information regarding the selection and justification of specific animal models for studying the in vivo efficacy of this compound is not publicly available.

Tumor Xenograft Models (e.g., Murine, Humanized Mice)

There are no public records of studies utilizing tumor xenograft models to evaluate the efficacy of this compound.

Syngeneic Tumor Models

Publicly accessible data from studies using syngeneic tumor models to assess the effects of this compound could not be found.

Genetic Disease Models (e.g., IKZF2 Knockout Models)

There is no information available in the public domain on the use of genetic disease models, such as IKZF2 knockout models, in the preclinical evaluation of this compound.

Assessment of Pharmacodynamic Biomarker Modulation in Animal Tissues

Furthermore, in models of liver fibrosis, nintedanib administration resulted in a significant reduction of pro-inflammatory and pro-fibrotic markers. nih.gov Specifically, in a carbon tetrachloride (CCL4)-induced liver fibrosis model in mice, nintedanib treatment, in both preventive and therapeutic settings, significantly reduced hepatic collagen deposition. nih.gov It also led to a decrease in myeloperoxidase, a marker for neutrophil infiltration, and a reduction in the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov

Table 1: Modulation of Key Biomarkers by Nintedanib in Animal Models

BiomarkerAnimal ModelTissueEffect of Nintedanib
Microvessel DensityMouse XenograftTumor
Pericyte Vessel CoverageMouse XenograftTumor
Tumor PerfusionMouse XenograftTumor
Hepatic CollagenCCL4-Induced Liver Fibrosis (Mouse)Liver
MyeloperoxidaseCCL4-Induced Liver Fibrosis (Mouse)Liver
Interleukin-1β (IL-1β)CCL4-Induced Liver Fibrosis (Mouse)Liver

Evaluation of Tumor Growth Inhibition in Rodent Models

The anti-tumor efficacy of nintedanib has been demonstrated across a variety of rodent models of human cancers. In a colorectal cancer xenograft model, nintedanib treatment significantly inhibited tumor growth. veeprho.com This inhibition was associated with a reduction in angiogenesis and an induction of tumor cell death. veeprho.com

Similarly, in an orthotopic mouse model of human malignant pleural mesothelioma, while a significant survival benefit was not observed, nintedanib did lead to a notable reduction in tumor burden. clearsynth.com The anti-tumor activity of nintedanib has also been observed in models of other human cancer types, including non-small cell lung cancer (NSCLC). nih.gov

Table 2: Summary of Nintedanib's Anti-Tumor Activity in Rodent Models

Cancer TypeRodent ModelKey Findings
Colorectal CancerXenograft (Mouse)Significant reduction in tumor growth. veeprho.com
Malignant Pleural MesotheliomaOrthotopic (Mouse)Reduced tumor burden. clearsynth.com
Non-Small Cell Lung CancerXenograft (Mouse)Significant tumor growth inhibition. nih.gov

Investigation of Anti-fibrotic Effects in Established Animal Models of Fibrosis

Nintedanib has shown potent anti-fibrotic effects in various pre-clinical models of fibrotic diseases. In animal models of pulmonary fibrosis, nintedanib significantly reduced the development of fibrotic lesions and decreased total lung collagen content. usbio.net

The anti-fibrotic activity of nintedanib extends beyond the lungs. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCL4), both preventive and therapeutic administration of nintedanib attenuated liver pathology. veeprho.com This included a significant reduction in hepatic necrosis, inflammation, and fibrosis as assessed by histological analysis. veeprho.comnih.gov Furthermore, nintedanib has demonstrated efficacy in pre-clinical models of systemic sclerosis, where it inhibited fibroblast activation and exerted potent anti-fibrotic effects in both skin and lung tissues. usbio.net

Table 3: Anti-fibrotic Effects of Nintedanib in Animal Models

Fibrotic Disease ModelAnimalKey Anti-fibrotic Outcomes
Pulmonary FibrosisNot specifiedReduced fibrotic lesions and lung collagen. usbio.net
Liver Fibrosis (CCL4-induced)MouseReduced hepatic necrosis, inflammation, and fibrosis. veeprho.comnih.gov
Systemic SclerosisMouseInhibition of fibroblast activation and fibrosis in skin and lungs. usbio.net

Analysis of Angiogenesis Inhibition in In Vivo Assays

A primary mechanism of action of nintedanib is the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. In vivo studies have consistently demonstrated the potent anti-angiogenic effects of nintedanib. In a mouse model of colorectal cancer, nintedanib significantly inhibited angiogenesis. veeprho.com

Table 4: In Vivo Anti-Angiogenesis Effects of Nintedanib

In Vivo Assay/ModelKey Findings on Angiogenesis
Colorectal Cancer Xenograft (Mouse)Significant inhibition of angiogenesis. veeprho.com
Malignant Pleural Mesothelioma Orthotopic Model (Mouse)Significant reduction in tumor vascularization. clearsynth.com
General Tumor Xenograft Models (Mouse)Reduction in tumor microvessel density. nih.gov

Pharmacokinetics and Metabolism Research Non Human and in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are foundational to understanding how a compound is processed in the body. For Intedanib, these studies have shown that it is extensively metabolized. fda.gov The primary metabolic reactions involve ester cleavage and oxidative N-demethylation of the piperazine (B1678402) moiety. acs.org

The principal metabolic pathway for Intedanib is not oxidation but rather hydrolytic cleavage of its methyl ester group by esterases. nih.govnih.govnih.gov This reaction results in the formation of a major, pharmacologically inactive, free acid metabolite known as BIBF 1202. nih.govnih.gov

Studies using human liver microsomes (HLMs) have detected significant hydrolytic activity, with an intrinsic clearance (CLint) of 102.8 ± 18.9 µL/min per mg of protein. nih.gov Further investigation using recombinant hydrolases and proteomic analysis has identified Carboxylesterase 1 (CES1) as the primary enzyme responsible for this hydrolysis in the liver. nih.gov In contrast, this hydrolytic activity was not observed in preparations from the small intestine. nih.gov

While hydrolysis is the main metabolic route, oxidative metabolism represents a minor pathway for Intedanib's biotransformation. nih.govnih.gov

The formation of N-oxygenated metabolites, such as Intedanib Piperazinyl-N4-oxide, occurs through oxidative processes in the liver. One of the secondary metabolic reactions for Intedanib is the oxidative N-demethylation of its piperazine ring. acs.org This type of reaction is typically catalyzed by cytochrome P450 enzymes or mixed-function amine oxidase within hepatic microsomes. nih.gov The N-oxidation of the piperazine nitrogen represents a potential, albeit minor, metabolic fate of the parent compound.

Following the primary hydrolytic cleavage, the resulting free acid metabolite, BIBF 1202, undergoes a Phase II conjugation reaction. acs.orgnih.gov This reaction is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, which converts BIBF 1202 into its more water-soluble form, BIBF 1202 acyl-glucuronide (BIBF 1202-G). acs.orgnih.gov

In vitro studies have identified UGT1A1 as the main enzyme responsible for the glucuronidation of BIBF 1202 in human liver microsomes. nih.govnih.gov The activity of this pathway is demonstrably lower in liver microsomes from individuals with the UGT1A1*28 allele, which is associated with reduced enzyme function. nih.gov In addition to the liver, several intestinal UGTs, including UGT1A7, UGT1A8, and UGT1A10, have been shown to be capable of glucuronidating BIBF 1202. nih.govnih.gov Interestingly, while Intedanib's metabolite undergoes glucuronidation, Intedanib itself has been shown to be a potent inhibitor of UGT1A1 in vitro. nih.gov Its primary metabolite, BIBF 1202, however, does not significantly inhibit UGT enzymes. nih.gov

Table 1: In Vitro Glucuronidation of BIBF 1202

Parameter Human Liver Microsomes (HLM) Human Intestinal Microsomes (HIM)
Intrinsic Clearance (CLint) 3.6 ± 0.3 µL/min/mg protein 1.5 ± 0.06 µL/min/mg protein
Primary UGT Enzymes UGT1A1 UGT1A7, UGT1A8, UGT1A10

Data sourced from in vitro studies characterizing the enzymes involved in Nintedanib (B1663095) metabolism. nih.gov

Liver S9 fractions, which contain both microsomal and cytosolic enzymes, provide a more comprehensive in vitro model for metabolic studies than microsomes alone. nih.gov In the context of Intedanib metabolism, studies with human liver S9 (HLS9) fractions have revealed a dynamic interplay between glucuronidation and de-glucuronidation. nih.gov

A key finding from these studies is that the glucuronide metabolite, BIBF 1202-G, can be converted back to its parent aglycone, BIBF 1202. nih.gov This reverse reaction, or de-glucuronidation, was observed to occur in HLS9 fractions at a rate approximately 70-fold higher than the forward glucuronidation reaction. nih.gov Inhibition studies and proteomic analysis suggest that this hepatic de-glucuronidation is carried out by the enzyme β-glucuronidase. nih.gov This metabolic cycling between the carboxylate metabolite and its glucuronide conjugate is a significant aspect of Intedanib's disposition.

Table 2: Summary of Major In Vitro Metabolic Pathways of Intedanib

Metabolic Pathway Primary Enzyme(s) Metabolite(s) Formed In Vitro System Key Finding
Ester Hydrolysis Carboxylesterase 1 (CES1) BIBF 1202 (free acid) Human Liver Microsomes Major metabolic pathway. nih.govnih.gov
Oxidative Metabolism CYP3A4 BIBF 1053 (demethylated) Human Liver Microsomes Minor metabolic pathway. nih.gov
Glucuronidation UGT1A1, UGT1A7, UGT1A8, UGT1A10 BIBF 1202-G (glucuronide) Human Liver & Intestinal Microsomes Conjugation of the primary metabolite. nih.gov
De-glucuronidation β-glucuronidase BIBF 1202 Human Liver S9 Fraction Rapid conversion of glucuronide back to free acid. nih.gov

Pre-clinical Pharmacokinetic Characterization in Animal Models

Determination of Absorption, Distribution, and Excretion in Relevant Animal Species

Specific studies detailing the absorption, distribution, and excretion of this compound in relevant animal species have not been identified in the public domain.

Analysis of Systemic Exposure Levels and Time-Course Profiles

Quantitative data on the systemic exposure levels and the time-course profiles of this compound following administration in animal models are not available in the reviewed literature.

Correlation of Pharmacokinetics with Pharmacodynamics in Animal Studies

Research correlating the specific pharmacokinetic parameters of this compound with its pharmacodynamic effects in animal models is not currently available.

Tissue Distribution Studies in Animal Models

Specific tissue distribution studies for this compound in animal models have not been reported in the available scientific literature.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Elucidation of the Influence of Piperazine (B1678402) N-Oxidation on Biological Activity

The introduction of an N-oxide moiety to a piperazine ring, as seen in Intedanib Piperazinyl-N4-oxide, can significantly alter the physicochemical and pharmacological properties of a molecule. Generally, N-oxidation increases polarity, which can impact a compound's solubility, membrane permeability, and metabolic stability. google.com

In the context of drug metabolism, N-oxidation of piperazine rings can sometimes lead to metabolic deactivation, resulting in a metabolite with reduced or no activity compared to the parent compound. google.com However, this is not a universal rule, and in some instances, N-oxides have been found to be equipotent or even more potent than their tertiary amine precursors. google.com The biological effect of N-oxidation is highly dependent on the specific molecular scaffold and its interaction with the target protein.

Assessment of Substituent Effects on Kinase Inhibition and Cellular Responses

While specific data for this compound is lacking, we can infer potential effects based on general principles. The introduction of the oxygen atom at the N4 position of the piperazine ring would increase the steric bulk and alter the electronic distribution in that region of the molecule. This change could influence how the molecule fits into the kinase binding site and its interactions with key amino acid residues.

For instance, if the piperazine nitrogen is involved in a critical hydrogen bond or ionic interaction within the active site, its oxidation could disrupt this interaction, potentially leading to a decrease in inhibitory activity. Conversely, the N-oxide oxygen could form new hydrogen bonds with the protein, which might compensate for or even enhance binding. Without experimental data, these remain well-founded hypotheses.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds based on their molecular structures. While QSAR models have been developed for various tyrosine kinase inhibitors, specific models for this compound have not been reported in the literature. acs.orgnih.govmdpi.com

Developing a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. Such a model could help in understanding the structural requirements for activity and in designing new analogs with potentially improved properties. The model would typically use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For nintedanib (B1663095), docking studies have been instrumental in understanding its binding mode within the ATP-binding pocket of its target kinases. acs.org

While specific docking studies for this compound are not available, we can hypothesize its potential binding based on the known interactions of nintedanib. Nintedanib is known to form key hydrogen bonds with the hinge region of the kinase domain. The introduction of the N-oxide group would likely alter the conformation and electronic properties of the piperazine ring.

A molecular docking simulation of this compound would involve placing the molecule into the three-dimensional structure of its target kinase (e.g., VEGFR-2) and calculating the most stable binding poses. The analysis of these poses would reveal:

Hydrogen Bonding: Whether the N-oxide oxygen atom forms new hydrogen bonds with amino acid residues in the binding pocket.

Steric Clashes: If the added oxygen atom creates any unfavorable steric interactions that might hinder binding.

These computational insights would be invaluable in predicting the potential impact of N-oxidation on the inhibitory activity of nintedanib and would guide the synthesis and biological evaluation of this metabolite and its analogs.

No Publicly Available Data for Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the computational chemistry and structure-activity relationship of the compound this compound.

Researchers and scientists have not yet published studies focusing on the detailed computational analysis of this specific metabolite of nintedanib. As a result, there is no data to report on its ligand-protein binding energy predictions, molecular dynamics simulations for conformational analysis, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, or quantum chemical calculations.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specific computational chemistry aspects cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Analytical Methodologies for Research Purposes

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are the cornerstone of pharmaceutical analysis, providing the necessary resolution to separate a primary compound from its metabolites and degradation products. For a polar metabolite like Intedanib Piperazinyl-N4-oxide, which contains an additional oxygen atom on the piperazine (B1678402) ring compared to Nintedanib (B1663095), specific adaptations of these techniques are essential.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the routine analysis and quality control of pharmaceuticals. The development of a robust and validated HPLC method is crucial for accurately quantifying this compound and assessing the purity of Nintedanib samples.

Reversed-phase HPLC is the most common mode of chromatography used for the analysis of Nintedanib and its related substances. The optimization of an RP-HPLC method for the analysis of this compound involves a systematic evaluation of several parameters to achieve adequate separation from the parent drug and other impurities. Due to the introduction of the polar N-oxide group, the retention time of this compound is expected to be shorter than that of Nintedanib on a reversed-phase column.

Key optimization parameters include the type of stationary phase (e.g., C18, C8), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the detector wavelength. The selection of a suitable C18 column with good end-capping is often a starting point to minimize peak tailing for amine-containing compounds. The mobile phase composition is then adjusted to achieve the desired retention and resolution. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the parent compound and its more lipophilic impurities after the more polar N-oxide has been separated.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Nintedanib and its Impurities

ParameterConditionRationale for this compound Analysis
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides acidic pH to ensure ionization and good peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Elution Mode GradientNecessary to resolve polar metabolites like the N-oxide from the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for conventional HPLC, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 285 nmA wavelength where both Nintedanib and its metabolites exhibit significant absorbance.
Injection Volume 10 µLA typical volume for analytical HPLC.

UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, higher peak capacities, and faster analysis times. For the analysis of complex mixtures containing a parent drug and multiple metabolites or degradation products, such as Nintedanib and this compound, UHPLC offers distinct advantages. The enhanced resolution is particularly beneficial for separating structurally similar compounds, ensuring that the N-oxide is baseline resolved from other closely eluting impurities. The shorter analysis times also increase sample throughput, which is advantageous in research and development settings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

When the concentration of this compound is very low, or when unambiguous identification is required, the coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool. LC-MS/MS combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements of ions. This capability is invaluable for the identification of unknown metabolites or impurities. For this compound, with a chemical formula of C₃₁H₃₃N₅O₅, the expected monoisotopic mass can be calculated with high precision. An HRMS instrument can measure the mass of an eluting peak with an error of less than 5 parts per million (ppm), allowing for the confident determination of its elemental composition and distinguishing it from other compounds with the same nominal mass.

Table 2: Accurate Mass Data for this compound

CompoundChemical FormulaCalculated Monoisotopic Mass (Da)
This compoundC₃₁H₃₃N₅O₅555.2485

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides structural information about the precursor ion. In the context of this compound, MS/MS is crucial for confirming the location of the N-oxide on the piperazine ring. By comparing the fragmentation pattern of a suspected N-oxide metabolite with that of the parent compound, Nintedanib, researchers can pinpoint the site of modification. For instance, the fragmentation of Nintedanib would show characteristic losses related to the piperazine moiety, and the fragmentation of the N-oxide would exhibit a mass shift of 16 Da (the mass of an oxygen atom) in fragments containing the oxidized piperazine ring. This level of structural detail is essential for definitively identifying metabolites and understanding the metabolic fate of the parent drug.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the structural elucidation and quantification of this compound for research purposes. These methods provide detailed information on the molecular structure and allow for the determination of its concentration in various solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While specific spectral data for this compound is not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known structure of Nintedanib and the influence of the N-oxide functional group on the piperazine ring.

The formation of the N-oxide on the piperazine ring is expected to induce significant changes in the chemical shifts of the adjacent protons and carbons compared to the parent Nintedanib molecule. The protons on the carbons alpha to the N-oxide group are anticipated to experience a downfield shift due to the deshielding effect of the oxygen atom. Similarly, the corresponding carbon signals in the ¹³C NMR spectrum would also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Protons/Carbons on piperazine ring adjacent to N-oxideDownfield shift compared to NintedanibDownfield shift compared to Nintedanib
Protons/Carbons on piperazine ring distant from N-oxideMinor shifts compared to NintedanibMinor shifts compared to Nintedanib
Methyl group on piperazine ringDownfield shift compared to NintedanibDownfield shift compared to Nintedanib
Aromatic and other aliphatic protons/carbonsMinimal to no significant shifts compared to NintedanibMinimal to no significant shifts compared to Nintedanib

Note: The exact chemical shifts would need to be determined experimentally by isolating or synthesizing the compound and acquiring its NMR spectra.

UV-Visible Spectroscopy for Quantitative Concentration Determination in Research Solutions

UV-Visible spectroscopy is a straightforward and robust method for the quantitative determination of this compound in research solutions. The chromophoric system of the molecule, largely dictated by the indolinone and associated aromatic rings, is expected to exhibit strong absorbance in the UV region.

While a specific absorption maximum (λmax) for this compound is not documented in the public domain, it is likely to be similar to that of Nintedanib, which has reported λmax values around 290 nm and 390 nm. beilstein-journals.org For quantitative analysis, a calibration curve would be established by preparing a series of standard solutions of the purified N-oxide derivative at known concentrations and measuring their absorbance at the determined λmax. This allows for the accurate determination of the concentration of this compound in unknown research samples, such as those from degradation studies.

Degradation Product Profiling and Stability Studies (Research Context)

Understanding the stability of this compound and its degradation pathways is crucial in a research context to predict its behavior under various conditions.

Identification of Degradation Pathways under Various Stress Conditions

Forced degradation studies are essential to elucidate the potential degradation pathways of this compound. These studies involve subjecting the compound to a range of harsh conditions to accelerate its decomposition. Based on the known instability of Nintedanib under certain conditions, the N-oxide derivative is also likely to be susceptible to similar degradation pathways. nih.govnih.gov

Table 2: Potential Stress Conditions and Expected Degradation Pathways for this compound

Stress Condition Potential Degradation Pathway Possible Degradation Products
Acidic Hydrolysis Cleavage of the amide bond, hydrolysis of the ester group.Formation of the corresponding carboxylic acid and amine fragments.
Alkaline Hydrolysis Similar to acidic hydrolysis, with potential for further degradation of the indolinone ring.Carboxylate salts and amine fragments.
Oxidative Stress (e.g., H₂O₂) Further oxidation of the molecule, potential cleavage of the piperazine ring.Various oxidized and ring-opened products.
Photolytic Stress Photodegradation of the chromophoric system.Isomeric and photodegradation products.
Thermal Stress General decomposition of the molecule.A mixture of smaller, fragmented molecules.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) or, in this research context, this compound, without interference from its degradation products, impurities, or other components in the sample.

High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods. A typical stability-indicating HPLC method for this compound would involve:

Column: A reversed-phase column (e.g., C18) to effectively separate the polar N-oxide from its potentially less polar parent compound and other non-polar degradants.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve good resolution between the main peak and all degradation product peaks.

Detection: UV detection at a wavelength where both the parent compound and its degradation products have significant absorbance.

The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies for Impurity Generation

Forced degradation studies are intentionally carried out to generate potential degradation products that might not be observed under normal storage conditions. In the context of this compound, these studies serve two primary research purposes:

To confirm the identity of the N-oxide: If this compound is a suspected degradation product of Nintedanib, subjecting Nintedanib to oxidative stress conditions would be expected to generate this impurity. The retention time and mass spectrum of the generated impurity can then be compared to a reference standard of this compound for confirmation.

The generated impurities would be characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for mass identification and, if possible, isolated for structural elucidation by NMR.

Future Research Directions and Pre Clinical Translational Perspectives

Exploration of Novel Therapeutic Applications in Pre-clinical Disease Models

Currently, there is a notable absence of published preclinical studies specifically investigating the therapeutic applications of Intedanib Piperazinyl-N4-oxide. Research has predominantly focused on the parent drug, Nintedanib (B1663095), which potently inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). usbio.netnih.gov This inhibitory activity forms the basis of its use in diseases characterized by aberrant angiogenesis and fibrosis. acs.org

Future preclinical research on this compound should initially aim to determine if it retains any of the kinase inhibitory activity of Nintedanib. In vitro kinase assays would be a critical first step. Should the compound demonstrate relevant biological activity, subsequent studies in established preclinical disease models for conditions like IPF, systemic sclerosis, and various cancers where Nintedanib has shown efficacy, would be warranted. nih.gov These studies would be essential to ascertain if this metabolite contributes to the therapeutic effect of Nintedanib or if it possesses a unique pharmacological profile that could be independently developed.

Investigation of Combination Strategies with Other Pre-clinical Agents

Specific preclinical data on combination strategies involving this compound is not available. The investigation of such strategies is contingent on the compound first demonstrating a significant therapeutic effect in monotherapy preclinical models.

Should this compound be found to have, for example, anti-fibrotic or anti-angiogenic properties, future preclinical studies could explore its combination with other agents. Drawing parallels from its parent compound, Nintedanib, potential combination partners could include other cytotoxic agents in oncology models or other anti-fibrotic drugs in models of pulmonary fibrosis. The primary goals of such combination studies would be to identify synergistic or additive effects, to overcome potential resistance mechanisms, and to potentially reduce the required doses of one or both agents, thereby improving the therapeutic window.

Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy

While no drug delivery systems have been specifically designed for this compound, extensive research into advanced delivery systems for its parent compound, Nintedanib, offers a roadmap for potential future development. Nintedanib itself suffers from low aqueous solubility and poor oral bioavailability (approximately 4.7%), which has prompted the development of novel formulations to enhance its efficacy. dovepress.comresearchgate.netnih.gov

Recent preclinical advancements for Nintedanib that could be adapted for its N4-oxide metabolite include:

Nanocrystalline Formulations: A recent study developed a nanocrystalline-in-adhesive delivery system for Nintedanib, which demonstrated high drug loading and bio-adhesive properties for pulmonary delivery. This approach aims to circumvent the first-pass effect and increase bioavailability.

Self-Microemulsifying Drug Delivery Systems (SMEDDS): A SMEDDS formulation of Nintedanib was shown to significantly improve its solubility and in vivo absorption, with a 3-fold increase in apparent permeability coefficient in an intestinal perfusion study. dovepress.com

Solid Dispersions: Utilizing electrospray technology to create a solid dispersion of Nintedanib with polymers like PVPK30 and Soybean lecithin (B1663433) has been shown to increase the drug's dissolution rate and bioavailability. dovepress.com

Polymeric Micelles: Nintedanib-loaded polymeric mixed micelles have been developed as a nanovector for non-invasive pulmonary delivery, showing sustained release and a significant increase in relative bioavailability compared to oral administration. nih.gov

These strategies could be explored for this compound to enhance its solubility and permeability, which are often challenges for complex organic molecules. The choice of delivery system would depend on the physicochemical properties of the N4-oxide derivative and its intended therapeutic application.

Table 1: Advanced Delivery Systems Investigated for Nintedanib

Delivery System Key Features Potential Preclinical Advantages Reference
Nanocrystalline-in-Adhesive System High drug loading, pulmonary bio-adhesion. Avoids first-pass metabolism, increases bioavailability.
Self-Microemulsifying Drug Delivery System (SMEDDS) Improved solubility and in vivo absorption. 3-fold increase in apparent permeability. dovepress.com
Solid Dispersion (Electrospray) Amorphous drug form, enhanced dissolution. 100% drug release in 60 minutes in vitro. dovepress.com
Polymeric Mixed Micelles (PMMs) Nanoscale diameter, sustained release, enhanced stability. 3.82-fold increase in relative bioavailability vs. oral suspension. nih.gov

Optimization Strategies for Improved Pre-clinical Efficacy and Target Selectivity

Specific optimization strategies for this compound have not been reported. The process of lead optimization in drug discovery typically involves medicinal chemistry efforts to modify a compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties.

Should this compound demonstrate a desirable biological activity, future research could focus on its structural modification. For instance, if it retains the kinase inhibitory profile of Nintedanib, medicinal chemists could synthesize analogs to:

Enhance Potency: Modify functional groups to improve binding affinity to target kinases.

Improve Selectivity: Alter the structure to reduce off-target effects, which could translate to a better safety profile. The selectivity of Nintedanib itself was a key outcome of its optimization program. acs.org

Optimize Pharmacokinetics: Adjust physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This could involve modifying the piperazine (B1678402) or other moieties to alter solubility, stability, or susceptibility to metabolic enzymes.

The reformulation of Nintedanib for inhaled administration is an example of optimizing delivery to maximize efficacy and reduce side effects, a strategy that could also be considered for its metabolites if a pulmonary application is pursued. researchgate.net

Q & A

Q. What are the critical parameters for optimizing the synthesis of Intedanib Piperazinyl-N4-oxide?

  • Methodological Answer: Synthesis requires precise control of temperature (50–70°C), solvent choice (e.g., anhydrous DMF for solubility), and reaction time (12–24 hours) to maximize yield and purity.
  • Use thin-layer chromatography (TLC) to monitor reaction progress .
  • Validate purity via NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • TLC : Initial screening for reaction completion.
  • NMR Spectroscopy : Confirms structural integrity (e.g., piperazinyl-N4-oxide resonance at δ 3.2–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer:
  • Cross-validation : Test in multiple in vivo models (e.g., xenograft vs. syngeneic) to confirm target engagement.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with biomarker modulation .
  • Meta-analysis : Aggregate data from independent studies to identify outliers or confounding variables .

Q. What strategies ensure structural stability of this compound under varying experimental conditions?

  • Methodological Answer:
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation during synthesis .
  • pH stability assays : Test degradation in buffers (pH 1–9) via UV-Vis spectroscopy.
  • Mass spectrometry (MS) : Detect decomposition products (e.g., loss of N4-oxide moiety) .

Q. How to design experiments for assessing metabolic stability of this compound?

  • Methodological Answer:
  • Liver microsomes assay : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
  • Reactive oxygen species (ROS) scavengers : Evaluate stability in redox-active environments (e.g., H₂O₂) .

Notes on Evidence Utilization

  • Synthesis and Stability : provides foundational protocols for reaction optimization and analytical validation.
  • Data Reliability : and emphasize iterative analysis and empirical contradiction checks for robust conclusions.
  • Structural Analysis : supports spectroscopic workflows for characterizing piperazinyl-N4-oxide derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.